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Tributyl Phosphate: A Toxicological and Safety
Assessment

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tributyl phosphate (TBP), an organophosphorus compound with the chemical formula
(CHsCH2CH2CH20)sPO, is widely utilized as a plasticizer, solvent, and flame retardant.[1] Its
prevalence in industrial and consumer products necessitates a thorough understanding of its
toxicological profile and safety data for risk assessment and management. This technical guide
provides an in-depth review of the existing toxicological literature on TBP, with a focus on
gquantitative data, experimental methodologies, and mechanisms of toxicity. The information is
intended to serve as a comprehensive resource for researchers, scientists, and professionals
involved in drug development and chemical safety evaluation.

Acute Toxicity

Tributyl phosphate exhibits low to moderate acute toxicity following oral and dermal exposure.
The primary effects of acute overexposure can include irritation to the skin, eyes, and
respiratory tract.[2] Ingestion may lead to gastrointestinal irritation with symptoms such as
abdominal pain, nausea, and diarrhea.[2]

Table 1: Acute Toxicity of Tributyl Phosphate
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Value (mg/kg

Species Route Endpoint Reference
bw)

Rat Oral LD50 1390 - 3350 [3]

Mouse Oral LD50 400 - 1240 [3]

Rabbit Dermal LD50 >3100 [31[4]

Guinea Pig Dermal LD50 9700 - 19400 [3]

Rat Inhalation (6h) LC50 >4.2 mg/L [3]

Experimental Protocols: Acute Oral Toxicity (Limit Test -
OECD 423)

The acute oral toxicity of TBP is often assessed using a limit test, following OECD Guideline
423.[5]

Objective: To determine if a substance causes mortality at a defined dose level.

Methodology:

Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically
used.[6]

» Housing and Acclimation: Animals are housed in controlled conditions (22 + 3°C, 30-70%
humidity, 12h light/dark cycle) and acclimated for at least 5 days.[6]

» Fasting: Animals are fasted overnight (food, but not water, withheld) prior to dosing.[7]

o Dose Administration: A single dose of TBP (e.g., 2000 mg/kg body weight) is administered by
oral gavage.[5] The substance is often suspended in a vehicle like corn oil.[8]

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.[7][9]

¢ Necropsy: All animals are subjected to gross necropsy at the end of the observation period.
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Acute Oral Toxicity Experimental Workflow.

Subchronic and Chronic Toxicity
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Repeated dose studies in rodents have consistently identified the liver, kidney, and urinary

bladder as target organs for TBP toxicity.[3]

Table 2: Subchronic and Chronic Toxicity of Tributyl Phosphate

] . Effects Referenc
Species Duration Route NOAEL LOAEL
Observed e
Urinary
bladder
hyperplasia
50 yperp
Rat 90 days Dietary - [10]
mg/kg/day
mononucle
ar cell
infiltration.
700 ppm )
200 ppm (9 (33 Urinary
mg/kg/day bladder
) mg/kg/day ]
Rat 2 years Dietary males, 12 hyperplasia [11]
Iald males, 42 d
m a an
graieay mg/kg/day )
females) papillomas.
females)
Increased
150 ppm ]
liver
(24.1 _
weights,
mg/kg/day
) hepatocell
Mouse 18 months Dietary males, 1000 ppm | [3][12]
ular
28.9
adenomas
mg/kg/day
(males at
females)
3500 ppm).

Experimental Protocols: 90-Day Subchronic Oral

Toxicity Study in Rodents (OECD 408)

Objective: To characterize the toxic effects of a substance following repeated oral

administration for 90 days.
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Methodology:

Animal Selection: Young, healthy rodents (typically rats) are used.[13]

o Dose Groups: At least three dose levels and a concurrent control group are used, with a
minimum of 10 males and 10 females per group.[14]

o Administration: TBP is administered daily, typically mixed in the diet or via gavage, for 90
days.[14]

o Observations: Daily clinical observations, weekly body weight and food consumption
measurements are recorded.[14]

 Clinical Pathology: Hematology and clinical chemistry parameters are evaluated at
termination.[13]

o Pathology: All animals undergo a full gross necropsy. Organs are weighed, and tissues are
collected for histopathological examination.[13]

Carcinogenicity

Tributyl phosphate is considered a non-genotoxic carcinogen.[15] Carcinogenicity studies in
rats have shown an increased incidence of urinary bladder tumors at high doses.[11] In mice,
an increased incidence of liver tumors has been observed in males at high concentrations.[12]
The mechanism of bladder tumor formation is believed to be related to sustained urothelial
cytotoxicity and regenerative hyperplasia rather than direct genotoxic effects.[15][16]

Table 3: Carcinogenicity of Tributyl Phosphate
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Species Duration

Route

Dose
Levels

Tumor
Site

L Referenc
Findings

Rat
(Sprague- 2 years

Dawley)

Dietary

0, 200,
700, 3000
ppm

Urinary
Bladder

Increased
incidence

of

papillomas

and

transitional [11]
cell

carcinomas

at 700 and

3000 ppm.

Mouse
(CD-1)

18 months

Dietary

0, 150,

1000, 3500  Liver

ppm

Significantl

y increased
incidence

of

hepatocell [12]
ular

adenomas

in males at

3500 ppm.

Genotoxicity

The available evidence from a battery of in vitro and in vivo assays indicates that tributyl

phosphate is not genotoxic.[3][11]

Table 4: Genotoxicity of Tributyl Phosphate
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Metabolic
Assay Test System L. Result Reference
Activation
Salmonella ] ) )
Ames Test o With and without ~ Negative [17]
typhimurium
In vitro Mouse
Mammalian Cell Lymphoma With and without ~ Negative [3]
Gene Mutation L5178Y cells
In vitro Chinese Hamster
Chromosomal Ovary (CHO) With and without ~ Negative [4]
Aberration cells

Experimental Protocols: In Vitro Mammalian Cell Gene
Mutation Test (OECD 476/490)

Objective: To detect gene mutations induced by chemical substances in cultured mammalian

cells.[18]

Methodology:

[17][19]

Cell Lines: Commonly used cell lines include L5178Y mouse lymphoma cells or CHO cells.

» Exposure: Cells are exposed to at least four concentrations of TBP, with and without an

exogenous metabolic activation system (S9 mix), for a suitable period (e.g., 3-6 hours).[17]

[19]

o Phenotypic Expression: After exposure, cells are cultured for a period to allow for the

expression of any induced mutations.[18]

o Mutant Selection: Cells are then cultured in a selective medium (e.g., containing

trifluorothymidine for the TK locus) to identify and quantify mutant colonies.[19]

o Data Analysis: Mutant frequency is calculated and compared to concurrent negative and

positive controls.[18]
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Workflow for In Vitro Mammalian Cell Gene Mutation Test:
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In Vitro Gene Mutation Test Workflow.

Reproductive and Developmental Toxicity
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Developmental toxicity, such as reduced fetal/pup body weight, has been observed in studies

with TBP, but generally at doses that also cause maternal toxicity.[3] A two-generation

reproductive toxicity study in rats showed no effects on reproductive performance.[3][20]

Table 5: Reproductive and Developmental Toxicity of Tributyl Phosphate

Species

NOAEL
(Developme
ntal)

Study Type

NOAEL

(Maternal)

Key
L Reference
Findings

Rat

Two-
] ~200 ppm
Generation

<200 ppm

Reduced pup
body weights
at 700 and
3000 ppm,
associated

[20]
with maternal
toxicity. No
effects on
reproductive

parameters.

Rat

Teratology

62.5
mg/kg/day

Reduced fetal
body weight
and skeletal
L [3][21]
abnormalities
at maternally

toxic doses.

Rabbit

400
Teratol mg/kg/day
eratolo
¥ (highest dose

tested)

No
development
[3]

al effects

observed.

Experimental Protocols: Two-Generation Reproductive

Toxicity Study (OECD 416)

Objective: To assess the effects of a substance on male and female reproductive performance

and on the offspring.[22]
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Methodology:

Parental (FO) Generation: Weanling male and female rats are administered TBP in the diet
for a pre-mating period (e.g., 10 weeks).[3][20]

e Mating: Animals are mated within their respective dose groups.[20]
o Gestation and Lactation: Dosing continues through gestation and lactation.[23]

 First Filial (F1) Generation: Offspring are evaluated for viability, growth, and development. A
selection of F1 animals is then raised to adulthood and mated to produce the F2 generation,
while continuing on the test diet.[20][23]

o Endpoints: Parameters evaluated include mating, fertility, gestation length, litter size, pup
survival, and pup body weight. Parental animals and selected offspring are subjected to
necropsy and histopathology.[22]

Neurotoxicity

Studies in several species have shown that tributyl phosphate has a low potential for
neurotoxicity.[3] Acute high doses have been associated with transient effects, but TBP is not
considered to cause organophosphate-induced delayed neurotoxicity (OPIDN).[8][24]

Table 6: Neurotoxicity of Tributyl Phosphate
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Species Study Type Dosage Findings Reference
No nerve
Acute Delayed damage or
Hen o LD50 dose o ] [24]
Neurotoxicity clinical signs of
OPIDN.
Transient

changes in grip
strength and
100, 325, 1000 -
Rat Acute motor activity at [8]
mg/kg
1000 mg/kg. No
neurohistopathol

ogical findings.

No treatment-
related effects on
motor activity or
functional

Subchronic (90 32.5, 100, 325 observational

Rat [8]

days) mg/kg/day battery
measurements.
No
neurohistopathol

ogical findings.

Mechanism of Toxicity: Signaling Pathways

Recent studies suggest that the toxicity of TBP, particularly at the cellular level, involves the
induction of oxidative stress, leading to apoptosis and cell cycle arrest. These effects appear to
be mediated through the mitogen-activated protein kinase (MAPK) and p53 signaling
pathways.[21][25]

TBP-Induced Cytotoxicity Signaling Pathway

Tributyl phosphate exposure can lead to the generation of reactive oxygen species (ROS),
which in turn activates stress-related signaling cascades.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

o 1. Tributyl phosphate - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved.

12/14 Tech Support


https://www.benchchem.com/product/b1683023?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683023?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Tributyl_phosphate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2. A dietary toxicity/oncogenicity study of tributyl phosphate in the rat - PubMed
[pubmed.ncbi.nim.nih.gov]

3. academic.oup.com [academic.oup.com]

4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

7. downloads.regulations.gov [downloads.regulations.gov]

8. Template For Subchronic Toxicity Study in Rodents | FDA [fda.gov]
9. fda.gov [fda.gov]

10. Tributyl phosphate [ouci.dntb.gov.ua]

11. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis
and cell cycle arrest in HepG2 cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

12. A dietary oncogenicity study of tributyl phosphate in the CD-1 mouse - PubMed
[pubmed.ncbi.nim.nih.gov]

13. fda.gov [fda.gov]
14. ifif.org [ifif.org]
15. scilit.com [scilit.com]

16. Tributyl phosphate effects on urine and bladder epithelium in male Sprague-Dawley rats -
PubMed [pubmed.nchbi.nlm.nih.gov]

17. Genotoxicity - In vitro mammalian cell gene mutation test using the Hprt and xprt genes
with medical devices, cosmetics and disinfectants (ISO 10993-3: 2014 and OECD 476:
2016). - IVAMI [ivami.com]

18. oecd.org [oecd.org]
19. creative-bioarray.com [creative-bioarray.com]

20. Two-generation reproductive toxicity study of dietary tributyl phosphate in CD rats -
PubMed [pubmed.ncbi.nlm.nih.gov]

21. academic.oup.com [academic.oup.com]

22. Reproductive toxicity — two-generation study | Pesticide Registration Toolkit | Food and
Agriculture Organization of the United Nations [fao.org]

23. Reproductive and Developmental Toxicity — Toxi-Coop Zrt. [toxicoop.com]

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/9710153/
https://pubmed.ncbi.nlm.nih.gov/9710153/
https://academic.oup.com/toxsci/article-pdf/40/1/90/4777407/40-1-90.pdf
https://hpvchemicals.oecd.org/UI/handler.axd?id=ee6d4851-d46b-4d2a-a0a3-3e34e4f75299
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl423.pdf
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd_gl425-508.pdf
https://downloads.regulations.gov/EPA-HQ-OPPT-2021-0568-0018/attachment_14.pdf
https://www.fda.gov/food/ingredients-additives-gras-packaging-guidance-documents-regulatory-information/template-subchronic-toxicity-study-rodents
https://www.fda.gov/media/72257/download
https://ouci.dntb.gov.ua/en/works/7BDxm6Bl/
https://pubs.rsc.org/en/content/articlelanding/2017/tx/c7tx00180k
https://pubs.rsc.org/en/content/articlelanding/2017/tx/c7tx00180k
https://pubmed.ncbi.nlm.nih.gov/9710154/
https://pubmed.ncbi.nlm.nih.gov/9710154/
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://ifif.org/wp-content/uploads/2019/04/ICCF_GL_02-Subchronic_Toxicity-Step7.pdf
https://www.scilit.com/publications/bcdaf789e331399f0d47ce8ac88f4b59
https://pubmed.ncbi.nlm.nih.gov/9441721/
https://pubmed.ncbi.nlm.nih.gov/9441721/
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5132-genotoxicity-test-in-vitro-of-mutation-of-genes-cell-of-mammals-in-vitro-mammalian-cell-gene-mutation-test-using-the-hprt-and-xprt-genes-standards-iso-10993-3-2014-and-oecd-476-2016
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5132-genotoxicity-test-in-vitro-of-mutation-of-genes-cell-of-mammals-in-vitro-mammalian-cell-gene-mutation-test-using-the-hprt-and-xprt-genes-standards-iso-10993-3-2014-and-oecd-476-2016
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5132-genotoxicity-test-in-vitro-of-mutation-of-genes-cell-of-mammals-in-vitro-mammalian-cell-gene-mutation-test-using-the-hprt-and-xprt-genes-standards-iso-10993-3-2014-and-oecd-476-2016
https://www.oecd.org/en/publications/test-no-476-in-vitro-mammalian-cell-gene-mutation-test_9789264071322-en.html
https://www.creative-bioarray.com/Services/In-Vitro-Mammalian-Cell-Gene-Mutation-Test-OECD.htm
https://pubmed.ncbi.nlm.nih.gov/9398491/
https://pubmed.ncbi.nlm.nih.gov/9398491/
https://academic.oup.com/toxres/article-abstract/6/6/902/5567361
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186761/
https://toxicoop.com/reproductive-and-developmental-toxicity/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 24. Tri-iso-butyl phosphate (TiBP) exposure induces neurotoxicity by triggering oxidative
stress accompanied by neurotransmitter system disruptions and apoptosis in zebrafish
larvae - PubMed [pubmed.ncbi.nim.nih.gov]

o 25. Tributylphosphate (TBP) and tris (2-butoxyethyl) phosphate (TBEP) induced apoptosis
and cell cycle arrest in HepG2 cells - PMC [pmc.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [toxicological studies and safety data for tributyl
phosphate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683023#toxicological-studies-and-safety-data-for-
tributyl-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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